Benzo[b]thiophene-3-sulfonic acid
Description
Significance of Benzo[b]thiophene Derivatives in Advanced Chemical Research
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of biological activities. These activities include anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, and anti-convulsant properties, among others. nih.govresearchgate.net In fact, numerous drugs based on benzo[b]thiophene are already in clinical use, treating a variety of diseases with high therapeutic potency. nih.gov This has spurred considerable interest among medicinal chemists in the structure-activity relationships (SAR) of these derivatives, leading to the discovery of several lead molecules for a multitude of diseases. nih.gov
Beyond medicinal chemistry, benzo[b]thiophene derivatives have also found applications in materials science, being utilized in organic solar cells, organic light-emitting diodes (OLEDs), and semiconductors. nih.gov The unique electronic and photophysical properties of these compounds make them valuable components in the development of new functional materials.
Overview of the Benzo[b]thiophene Scaffold and its Sulfonated Analogues
The benzo[b]thiophene scaffold consists of a benzene (B151609) ring fused to a thiophene (B33073) ring at the [b] position. chemicalbook.com This fusion of aromatic rings results in a planar, 10π electron aromatic system. The presence of the electron-rich sulfur atom and the planar structure of benzo[b]thiophenes enhance their binding affinity with various enzymes and receptors. researchgate.net This, coupled with their low toxicity, high solubility, and bioavailability, makes them attractive probes in chemical biology and drug development. researchgate.net
Sulfonation, the introduction of a sulfonic acid (-SO3H) group, is a common chemical modification used to alter the physicochemical properties of organic molecules. In the context of benzo[b]thiophenes, sulfonation can be used to increase water solubility and introduce a strongly acidic functional group. This can be particularly useful for creating derivatives with altered biological activities or for facilitating certain chemical reactions. Benzo[b]thiophene-3-sulfonic acid is one such sulfonated analogue, where the sulfonic acid group is attached to the 3-position of the benzo[b]thiophene ring.
Scope and Research Focus on this compound
This article will focus specifically on the chemical compound This compound . The aim is to provide a comprehensive overview of its chemical properties and the research that has been conducted on this particular molecule. The discussion will be limited to the scientific and technical aspects of this compound, drawing from available research data.
| Property | Value | Source |
| IUPAC Name | 1-benzothiophene-3-sulfonic acid | nih.gov |
| Molecular Formula | C8H6O3S2 | nih.gov |
| Molecular Weight | 214.3 g/mol | nih.gov |
| CAS Number | 90321-78-1 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDGZGLZEMZUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo B Thiophene 3 Sulfonic Acid and Its Precursors
Direct Sulfonation Approaches for Benzo[b]thiophene-3-sulfonic Acid
Direct sulfonation involves the introduction of a sulfonic acid group onto the benzo[b]thiophene ring system. The primary challenge in this approach is controlling the regioselectivity, as electrophilic substitution on benzo[b]thiophene can potentially occur at multiple positions. While the 3-position is generally favored for electrophilic attack, mixtures of isomers are common. youtube.comnih.gov
Regioselective Sulfonation with Sulfuric Acid and Acetic Anhydride (B1165640)
A combination of sulfuric acid and acetic anhydride can be employed for the sulfonation of benzo[b]thiophene. This mixture forms a potent sulfonating agent. One suggested method involves using a 1:1 mixture of sulfuric acid and acetic anhydride in a solvent like ethyl acetate (B1210297) (EtOAc). researchgate.net To manage the reactivity and potential for decomposition, which is common for heterocyclic compounds under strong acidic conditions, the reaction is typically initiated at a low temperature, such as 0°C, and only heated if necessary. researchgate.net This approach aims to improve selectivity for the desired 3-sulfonated product.
Exclusive 3-Sulfonation using Controlled Conditions
Achieving exclusive sulfonation at the 3-position requires carefully controlled reaction conditions. The reactivity of benzo[b]thiophene in electrophilic substitution reactions is complex, with the outcome highly dependent on the specific reagents and parameters used. For instance, in the analogous nitration reaction, while the 3-nitro isomer is the major product, other isomers (2-, 4-, 6-, and 7-nitro) are also formed. youtube.com Therefore, obtaining the 3-sulfonic acid exclusively is a significant synthetic challenge. Specific conditions, such as using 70% sulfuric acid at a controlled temperature of 80°C, are proposed to enhance the formation of the 3-isomer, although the complete exclusion of other isomers remains difficult.
Chlorosulfonation for Sulfonyl Chloride Derivatives
An alternative to direct sulfonation is chlorosulfonation, which yields benzo[b]thiophene-3-sulfonyl chloride. researchgate.netfishersci.ca This intermediate is valuable as it can be readily hydrolyzed to the corresponding sulfonic acid or used to synthesize other derivatives like sulfonamides. nih.gov The reaction is typically performed using chlorosulfonic acid, often in a solvent like chloroform. researchgate.net
The success of chlorosulfonation hinges on the careful optimization of reaction parameters to maximize the yield of the desired product and minimize side reactions.
Temperature: Low temperatures, typically starting at 0°C, are recommended to control the reaction's exothermicity and prevent degradation of the heterocyclic ring. researchgate.netorgsyn.org
Stoichiometry: Using a slight excess of chlorosulfonic acid is common, but a large excess can lead to the formation of unwanted byproducts like sulfones or polysulfonated compounds. orgsyn.org Precise control over the molar ratio of the reactants is crucial.
Addition Sequence: The order of addition is important. Gradually adding the benzo[b]thiophene to the chlorosulfonic acid (or vice-versa, depending on the specific established procedure) helps to maintain temperature control and ensure homogeneity. orgsyn.orgorgsyn.org
A primary challenge in chlorosulfonation is the potential for over-reaction, leading to the formation of polysulfonated byproducts. The introduction of a second sulfonyl chloride group onto the ring is a common side reaction. Another significant byproduct can be the formation of sulfones, where two benzo[b]thiophene moieties are bridged by a sulfonyl group, analogous to the formation of diphenyl sulfone during the chlorosulfonation of benzene (B151609). orgsyn.org
Managing these byproducts involves:
Strict Stoichiometric Control: Limiting the amount of chlorosulfonic acid used. orgsyn.org
Purification: The desired monosulfonylated product must often be separated from byproducts through techniques like crystallization or chromatography. For example, crude p-acetaminobenzenesulfonyl chloride is often purified by crystallization from benzene to remove impurities. orgsyn.org
Indirect Synthetic Routes to the Benzo[b]thiophene Core for Subsequent Sulfonation
| Synthesis Method | Precursors | Reagents/Catalysts | Key Features |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | I₂, NIS, PhSCl, Copper catalysts | Provides direct access to the benzo[b]thiophene core under moderate conditions. nih.gov |
| Metal-Catalyzed Annulation | 2-Halo alkynyl benzenes | Metal catalysts | Involves the formation of the thiophene (B33073) ring fused to the benzene ring. nih.gov |
| Domino Reactions | o-Halovinylbenzenes | Potassium sulfide (B99878) (K₂S) | A transition-metal-free synthesis that tolerates a wide range of functional groups. organic-chemistry.org |
| Three-Component Coupling | Arylboronic acids, alkynes, elemental sulfur | Rhodium (Rh) catalysts | A highly regioselective process involving sequential alkyne insertion, C-H activation, and sulfur transfer. researchgate.net |
| Acid-Catalyzed Cyclization | Arylthiomethyl ketones | Acid catalysts (e.g., p-toluenesulfonic acid) | Primarily used for the preparation of 3-alkylbenzo[b]thiophenes. google.com |
These routes provide versatile entry points to substituted benzo[b]thiophenes. Once the core is assembled, direct sulfonation or chlorosulfonation as described in section 2.1 can be performed to yield the target this compound.
Electrophilic Sulfur-Mediated Cyclization of o-Alkynylthioanisoles
A prominent method for constructing the benzo[b]thiophene core involves the electrophilic cyclization of o-alkynylthioanisoles. organic-chemistry.orgnih.gov This approach offers a direct route to 2,3-disubstituted benzo[b]thiophenes. nih.gov A key development in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophilic sulfur source. organic-chemistry.orgnih.govacs.org This reagent facilitates the cyclization under moderate reaction conditions and at ambient temperature, tolerating a variety of functional groups. organic-chemistry.orgnih.govnih.gov The reaction proceeds in excellent yields and introduces a valuable thiomethyl group at the 3-position of the benzo[b]thiophene ring. nih.govacs.org
Role of Brønsted Acid Catalysis and Thiiranium Ion Intermediates
While the primary focus of recent studies has been on electrophilic sulfur reagents, the role of acid catalysis is crucial in related cyclization reactions. google.com In the context of electrophilic cyclization, the proposed mechanism involves the attack of the alkyne on the electrophilic sulfur species. organic-chemistry.org This leads to the formation of a key intermediate, a thiiranium ion. The subsequent intramolecular cyclization and demethylation result in the final 2,3-disubstituted benzo[b]thiophene product. organic-chemistry.org Brønsted acids are known to catalyze the cyclization of arylthiomethyl ketones to form 3-alkylbenzo[b]thiophenes, highlighting the importance of acidic conditions in promoting such ring closures. google.com In some cases, Brønsted acid-catalyzed dearomatization reactions proceed via vinylidene-quinone methide intermediates. nih.gov
Substrate Scope and Yield Optimization
The electrophilic cyclization of o-alkynylthioanisoles using dimethyl(thiodimethyl)sulfonium tetrafluoroborate has been shown to be effective with a range of substituted alkynes. nih.gov Research indicates that both electronic and steric effects of the substituents on the alkyne have a minimal impact on the reaction yields, which are generally excellent. organic-chemistry.org This method's robustness is further demonstrated by its scalability and applicability to the synthesis of sulfoxide (B87167) derivatives. organic-chemistry.org
Table 1: Examples of 2,3-Disubstituted Benzo[b]thiophenes from Electrophilic Cyclization
| Entry | Alkyne Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 2-Phenyl-3-(methylthio)benzo[b]thiophene | 95 |
| 2 | 4-Methylphenyl | 2-(p-Tolyl)-3-(methylthio)benzo[b]thiophene | 92 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 94 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 96 |
| 5 | Cyclohexyl | 2-Cyclohexyl-3-(methylthio)benzo[b]thiophene | 85 |
Data sourced from a study on the electrophilic cyclization of o-alkynylthioanisoles. nih.gov
Palladium-Catalyzed Coupling Reactions for Benzo[b]thiophene Scaffolds
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of benzo[b]thiophene scaffolds. acs.orgnih.govrsc.org These methods offer high efficiency and functional group tolerance, making them versatile for creating a diverse array of substituted benzo[b]thiophenes. rsc.org
Sonogashira-Type Cross-Coupling Methods
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for synthesizing precursors to benzo[b]thiophenes. acs.orgnih.govwikipedia.org This reaction is typically carried out under mild conditions, often at room temperature, and can tolerate a wide range of functional groups. wikipedia.org A common strategy involves the Sonogashira coupling of a terminal alkyne with a commercially available o-iodothioanisole. acs.orgnih.gov The resulting o-(1-alkynyl)thioanisole derivative can then undergo electrophilic cyclization to yield the desired 2,3-disubstituted benzo[b]thiophene. acs.orgnih.gov This two-step approach has proven to be highly efficient. acs.org
Strategies for 2-Substituted Benzo[b]thiophene Synthesis
Palladium catalysis is also instrumental in the direct synthesis and functionalization of benzo[b]thiophenes at the 2-position. One approach involves the palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, which selectively occurs at the C2-position via C-H activation. nih.govacs.org Another method describes the direct palladium-catalyzed cross-coupling of 2-benzo[b]thiophene aluminum with heteroaryl or alkynyl bromides to produce 2-substituted derivatives. benthamscience.com Furthermore, a one-pot conversion of thioenols to multi-substituted benzo[b]thiophenes can be achieved using a simple palladium catalyst like PdCl2. rsc.orgrsc.org
Table 2: Palladium-Catalyzed Synthesis of 2-Arylbenzo[b]thiophene 1,1-Dioxides
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-Phenylbenzo[b]thiophene 1,1-dioxide | 85 |
| 2 | p-Tolylboronic acid | 2-(p-Tolyl)benzo[b]thiophene 1,1-dioxide | 78 |
| 3 | m-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide | 65 |
| 4 | 1-Naphthylboronic acid | 2-(Naphthalen-1-yl)benzo[b]thiophene 1,1-dioxide | 66 |
Data represents yields from the Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxide with various arylboronic acids. nih.gov
Directed Ortho-Metalation Strategies for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govrsc.orgznaturforsch.com This technique utilizes a directing group to guide a metalating agent to a specific ortho position, enabling subsequent reaction with an electrophile. While direct application to this compound synthesis is not explicitly detailed in the provided context, the principles of DoM are highly relevant for the regioselective introduction of functional groups onto the benzo[b]thiophene core, which could be precursors to the sulfonic acid. For instance, a recently developed toluene-soluble dialkylmagnesium base, sBu2Mg, allows for the mild and regioselective ortho-magnesiation of various N-arylated pyrazoles and 1,2,3-triazoles, as well as arenes bearing directing groups like oxazolines and amides. nih.govrsc.org This methodology can even be extended to double ortho,ortho'-magnesiations, providing access to valuable 1,2,3-functionalized arenes. nih.govrsc.org Such strategies could potentially be adapted to functionalize the benzo[b]thiophene skeleton with high regiocontrol.
Microwave-Assisted Synthesis of Benzo[b]thiophene Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.gov This approach has been successfully applied to the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are valuable intermediates in medicinal chemistry. rsc.org
The synthesis involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base, typically triethylamine (B128534), in a high-boiling solvent like dimethyl sulfoxide (DMSO). rsc.org Under microwave irradiation at approximately 130 °C, this transformation proceeds rapidly, affording the desired 3-aminobenzo[b]thiophenes in good to excellent yields, ranging from 58% to 96%. rsc.orgrsc.org This method provides a convenient and efficient alternative to traditional metal-catalyzed processes, which often require longer reaction times. rsc.org The resulting 3-aminobenzo[b]thiophene derivatives are versatile building blocks for the preparation of various biologically active molecules, including kinase inhibitors. rsc.orgrsc.org
Research Findings: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
The following table summarizes the results from a study on the microwave-assisted synthesis of various 3-aminobenzo[b]thiophene derivatives. The general procedure involves irradiating a mixture of the starting benzonitrile, methyl thioglycolate, and triethylamine in DMSO. rsc.org
| Starting Material (2-halobenzonitrile) | Product | Reaction Time (min) | Yield (%) |
| 2-Chlorobenzonitrile | 3-Aminobenzo[b]thiophene-2-carboxamide | 20 | 85 |
| 2-Chloro-4-fluorobenzonitrile | 6-Fluoro-3-aminobenzo[b]thiophene-2-carboxamide | 20 | 96 |
| 2-Chloro-4-methoxybenzonitrile | 6-Methoxy-3-aminobenzo[b]thiophene-2-carboxamide | 20 | 91 |
| 2,4-Dichlorobenzonitrile | 6-Chloro-3-aminobenzo[b]thiophene-2-carboxamide | 20 | 88 |
| 2-Bromo-4-methylbenzonitrile | 6-Methyl-3-aminobenzo[b]thiophene-2-carboxamide | 15 | 75 |
| 2-Chloro-5-nitrobenzonitrile | 5-Nitro-3-aminobenzo[b]thiophene-2-carboxamide | 25 | 58 |
Data sourced from a study on the synthesis of scaffolds for kinase inhibitors. rsc.org
Base-Promoted Domino Condensation–Intramolecular C–S Bond Formation
A novel and efficient, transition-metal-free methodology for the synthesis of 2,3-substituted benzo[b]thiophenes involves a base-promoted domino reaction. acs.orgorganic-chemistry.org This strategy relies on the tandem condensation of precursors such as o-iodoarylacetonitriles, acetates, or ketones with (hetero)aryldithioesters, followed by an intramolecular carbon-sulfur (C–S) bond formation. acs.orgnih.gov
The reaction is typically carried out using a strong base like sodium hydride (NaH) in DMSO at room temperature. acs.org This protocol is highly effective for a wide range of substrates, producing diversely substituted benzo[b]thiophenes and related heterofused thiophenes in excellent yields. acs.orgfigshare.com The use of o-iodophenylacetonitrile has been found to be particularly efficient for this transformation. acs.org The proposed mechanism for this reaction involves a radical pathway, specifically through a single electron transfer (SRN1) process. organic-chemistry.orgacs.org This is supported by experimental observations showing the reaction's sensitivity to radical inhibitors. organic-chemistry.org This method's avoidance of transition-metal catalysts makes it an attractive and more sustainable route for synthesizing these important heterocyclic compounds. organic-chemistry.org
Research Findings: Base-Promoted Synthesis of Substituted Benzo[b]thiophenes
The table below presents the yields of various substituted benzo[b]thiophenes synthesized via the base-promoted domino condensation and intramolecular C–S bond formation. The reactions were generally conducted using sodium hydride in DMSO. acs.orgacs.org
| Aryl Precursor | Dithioester | Product | Yield (%) |
| o-Iodophenylacetonitrile | Phenyl dithiobenzoate | 2-Phenyl-3-cyanobenzo[b]thiophene | 92 |
| o-Iodophenylacetonitrile | 4-Chlorophenyl dithiobenzoate | 2-(4-Chlorophenyl)-3-cyanobenzo[b]thiophene | 90 |
| o-Iodophenylacetonitrile | 4-Methoxyphenyl dithiobenzoate | 2-(4-Methoxyphenyl)-3-cyanobenzo[b]thiophene | 88 |
| Ethyl o-iodophenylacetate | Phenyl dithiobenzoate | 2-Phenyl-3-ethoxycarbonylbenzo[b]thiophene | 85 |
| 2'-Iodoacetophenone | Phenyl dithiobenzoate | 2-Phenyl-3-acetylbenzo[b]thiophene | 78 |
| 2-Iodo-3-indolylacetonitrile | Phenyl dithiobenzoate | 2-Phenyl-3-cyanothieno[2,3-b]indole | 94 |
Data sourced from studies by Kumar and Ila. acs.orgorganic-chemistry.org
Chemical Reactivity and Derivatization Strategies
Transformations of the Sulfonic Acid Moiety
The sulfonic acid group at the C-3 position of the benzo[b]thiophene core is the primary site for a variety of chemical transformations, enabling its conversion into more synthetically useful functional groups like sulfonyl chlorides, sulfonamides, and sulfonate esters.
The conversion of sulfonic acids to sulfonyl chlorides is a fundamental step for further derivatization. Benzo[b]thiophene-3-sulfonic acid can be converted to Benzo[b]thiophene-3-sulfonyl chloride (CAS RN: 18494-87-6) by reacting it with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. Another approach involves the direct chlorosulfonation of benzo[b]thiophene using chlorosulfonic acid, although this can sometimes lead to a mixture of isomers. A more modern method that can proceed from the sulfonic acid involves the use of 2,4,6-trichloro- google.comuoanbar.edu.iq-triazine (TCT) in the presence of a base like triethylamine (B128534) (TEA). ekb.eg This reaction proceeds via the formation of a sulfonate-TCT adduct, which is then converted to the sulfonyl chloride.
Table 1: Reagents for the Synthesis of Benzo[b]thiophene-3-sulfonyl Chloride
| Reagent | Conditions | Comments |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Typically heated with the sulfonic acid, often with a catalytic amount of DMF. | Common and effective laboratory method. |
| Chlorosulfonic Acid (ClSO₃H) | Direct reaction with benzo[b]thiophene, usually at low temperatures. | Can lead to mixtures of isomers (e.g., 2-, 5-, and 6-sulfonyl chlorides). |
Benzo[b]thiophene-3-sulfonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic substitution at the sulfur atom. wikipedia.org This reactivity is extensively used to synthesize sulfonamides and sulfonate esters, which are classes of compounds with significant biological activity. ekb.eg
Sulfonamides: The reaction of benzo[b]thiophene-3-sulfonyl chloride with primary or secondary amines yields the corresponding N-substituted sulfonamides. ucl.ac.uk These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Sulfonate Esters: Similarly, the reaction with alcohols or phenols in the presence of a base affords sulfonate esters. These esters are valuable intermediates in organic synthesis, often serving as good leaving groups in substitution reactions.
Table 2: Illustrative Synthesis of Benzo[b]thiophene-3-sulfonamides and Sulfonate Esters
| Nucleophile | Base | Product Type |
|---|---|---|
| Aniline | Pyridine | N-phenyl-benzo[b]thiophene-3-sulfonamide |
| Benzylamine | Triethylamine | N-benzyl-benzo[b]thiophene-3-sulfonamide |
| Piperidine | Aqueous NaOH | 1-(Benzo[b]thiophen-3-ylsulfonyl)piperidine |
| Methanol | Pyridine | Methyl benzo[b]thiophene-3-sulfonate |
| Phenol | Triethylamine | Phenyl benzo[b]thiophene-3-sulfonate |
Note: This table is based on general reactivity patterns of sulfonyl chlorides.
An alternative synthetic route to the this compound core involves the functionalization of a precursor molecule. Specifically, 3-(methylthio)benzo[b]thiophene can serve as a starting point. nih.govorganic-chemistry.org This precursor can be synthesized via methods such as the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org The thiomethyl group can then be oxidized to the sulfonic acid. This oxidation typically proceeds in a two-step manner: first to the methyl sulfone, and then further oxidation under stronger conditions to the sulfonic acid. A common oxidizing agent for converting sulfides to sulfones is potassium permanganate (KMnO₄). nih.gov The transformation of the sulfur atom from an electron-donating sulfide (B99878) to a strongly electron-accepting sulfonyl group significantly alters the electronic properties of the benzo[b]thiophene ring system. mdpi.comnih.gov
Electrophilic Substitution Patterns of Sulfonated Benzo[b]thiophenes
The benzo[b]thiophene ring system is π-electron rich and generally undergoes electrophilic aromatic substitution. researchgate.net In the unsubstituted molecule, electrophilic attack occurs preferentially at the C-3 position of the thiophene (B33073) ring. researchgate.net However, the presence of a strongly deactivating sulfonyl group at the C-3 position fundamentally alters this reactivity pattern. The -SO₃H group withdraws electron density from the heterocyclic ring, making it less susceptible to further electrophilic attack. Consequently, electrophilic substitution on this compound is directed towards the benzene (B151609) ring (positions 4, 5, 6, and 7). The sulfonyl group acts as a meta-director with respect to its position on the thiophene ring, but its primary influence is the deactivation of the entire molecule, especially the heterocyclic part. Therefore, reactions like nitration or halogenation would require forcing conditions and would likely yield substitution on the benzo portion of the molecule.
Nucleophilic Substitution Reactions on the Benzo[b]thiophene Core
Nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich aromatic systems like benzo[b]thiophene. However, the presence of a potent electron-withdrawing group, such as a sulfonic acid or its derivatives (sulfonyl chloride, sulfonamide), can facilitate such reactions, particularly if a leaving group (like a halogen) is present on the ring. Thiophenes are known to be more reactive towards nucleophiles than their benzene analogues. uoanbar.edu.iq For instance, a halogen atom at the C-2 position of a 3-sulfonated benzo[b]thiophene would be activated towards displacement by nucleophiles. Copper-catalyzed reactions are often employed to facilitate nucleophilic substitution on halothiophenes, allowing for the introduction of various functional groups. uoanbar.edu.iq
Formation of Polycyclic Systems and Complex Heterocycles Utilizing this compound Derivatives
Derivatives of this compound are valuable building blocks for the synthesis of more complex molecular architectures, including polycyclic and other heterocyclic systems.
Via Sulfonamide Linkages: Benzo[b]thiophene-3-sulfonyl chloride can react with bifunctional amines (e.g., aminophenols, phenylenediamines) to create larger structures where the benzo[b]thiophene moiety is linked to another ring system via a sulfonamide bridge. ucl.ac.uk
Palladium-Catalyzed Cross-Coupling: While the sulfonic acid group itself is not typically used in cross-coupling, it can be converted to other functional groups that are. For example, conversion to a sulfonyl halide could be followed by reactions that lead to halogenation of the benzo[b]thiophene ring. A 3-halobenzo[b]thiophene derivative can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build complex polycyclic systems. nih.gov
Intramolecular Cyclizations: Derivatives can be designed to undergo intramolecular cyclization reactions. For example, a benzo[b]thiophene-3-sulfonamide with a reactive group on the N-substituent could be induced to cyclize, forming a new fused ring system. The synthesis of pentathiepino[6,7-b]benzo[d]thiophene from 2-lithiated benzo[b]thiophene demonstrates the capacity of the core structure to form fused sulfur-containing rings. nih.gov Such strategies, when applied to functionalized sulfonic acid derivatives, open pathways to novel and complex heterocyclic structures.
Structure Activity Relationship Sar Studies of Benzo B Thiophene 3 Sulfonic Acid Derivatives
Impact of Substituent Variation on Molecular Interactions
The introduction of a sulfonic acid or sulfonamide group at the 3-position of the benzo[b]thiophene ring significantly influences the molecule's electronic and steric properties, thereby dictating its potential interactions with biological targets. The sulfonamide group, in particular, is a key pharmacophore in a multitude of clinically used drugs due to its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to bind to metal ions in metalloenzymes. nih.gov
The nature of the substituents on both the benzo[b]thiophene core and the sulfonamide nitrogen plays a crucial role in modulating these interactions. For instance, in a series of benzo[b]thiophene-2-sulfonamide derivatives studied as human chymase inhibitors, the substituents on the phenyl ring of the sulfonamide moiety were found to be critical for potency and selectivity. nih.gov While this study focused on the 2-sulfonamide isomer, the principles of substituent effects on molecular interactions can be extrapolated. Electron-donating or electron-withdrawing groups on the aromatic rings can alter the pKa of the sulfonamide NH, influencing its ionization state and hydrogen bonding capacity. Furthermore, bulky substituents can introduce steric hindrance, affecting the molecule's ability to fit into a binding pocket.
Oxidation of the thiophene (B33073) sulfur to a sulfone (1,1-dioxide) further alters the electronic properties of the benzo[b]thiophene ring system. This oxidation transforms the electron-donating thiophene sulfur into an electron-accepting sulfonyl group, which can significantly impact the molecule's interaction with target proteins. mdpi.com In the context of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, this modification was a key element in their design as inhibitors of the RhoA/ROCK pathway. nih.gov
Design Principles for Modulating Biological Activities (Non-Clinical Focus)
The design of biologically active benzo[b]thiophene-3-sulfonic acid derivatives hinges on the strategic manipulation of their structure to achieve desired interactions with specific enzymes or to elicit particular chemical properties.
Enzyme Inhibition Studies
The benzo[b]thiophene scaffold has been explored as a template for the design of inhibitors for a variety of enzymes. While direct studies on this compound derivatives are limited, research on related structures provides valuable insights into the design principles for enzyme inhibition.
hMAO, Carbonic Anhydrase, Cholinesterases, and RhoA/ROCK Pathway:
Human Monoamine Oxidase (hMAO): Benzo[b]thiophen-3-ol derivatives have been identified as potent and selective inhibitors of hMAO-B. nih.gov Molecular docking studies of these compounds have highlighted key interactions within the enzyme's active site, suggesting that the benzo[b]thiophene core serves as a suitable scaffold for positioning substituents to interact with key residues. nih.gov The introduction of a sulfonic acid or sulfonamide at the 3-position could potentially lead to new interactions and alter the selectivity profile.
Carbonic Anhydrase (CA): Aromatic and heterocyclic sulfonamides are classical inhibitors of carbonic anhydrases. nih.govnih.govrug.nl The sulfonamide moiety coordinates to the zinc ion in the active site. Studies on various sulfonamides, including those with thiophene scaffolds, have shown that the substitution pattern on the aromatic/heterocyclic ring and the sulfonamide nitrogen dictates the inhibitory potency and isoform selectivity. nih.govrug.nl For instance, some furan- and pyrrole-carboxamido-substituted thiophene sulfonamides displayed potent inhibition of CA II and CA IV. rug.nl This suggests that benzo[b]thiophene-3-sulfonamides could be promising CA inhibitors, with the potential for isoform selectivity based on the substituents.
Cholinesterases: Benzo[b]thiophene-chalcone hybrids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These studies revealed that the substitution pattern on the benzoyl moiety significantly influences the inhibitory activity. This highlights the importance of the substituent attached to the core scaffold in directing the molecule's interaction with the enzyme's active site.
RhoA/ROCK Pathway: A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated as inhibitors of the RhoA/ROCK pathway. nih.gov The structure-activity relationship study indicated that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative activity. nih.gov Molecular docking analysis revealed a distinct binding pattern for the lead compound compared to a known covalent inhibitor. nih.gov This underscores the potential of the benzo[b]thiophene-3-sulfone scaffold for designing inhibitors of this pathway.
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of benzo[b]thiophene derivatives has revealed that the orientation of substituents can significantly impact their molecular recognition properties.
Rationalizing SAR through Molecular Design and Synthesis
The rational design and synthesis of novel this compound derivatives are essential for systematically exploring their structure-activity relationships. The synthetic accessibility of these compounds allows for the systematic variation of substituents on the benzo[b]thiophene core and the functional group at the 3-position.
The synthesis of benzo[b]thiophene-2-sulfonamides has been reported, providing a potential template for the synthesis of the 3-sulfonamide isomers. nih.gov Furthermore, methods for the preparation of various substituted benzo[b]thiophenes are well-established, which would allow for the introduction of diverse functional groups to probe their effect on biological activity. uow.edu.aunih.gov
Molecular modeling and docking studies are invaluable tools in rationalizing SAR and guiding the design of new derivatives. nih.gov By simulating the binding of this compound derivatives to the active sites of target enzymes, it is possible to predict which substituents are likely to enhance binding affinity and selectivity. This in silico approach, combined with targeted synthesis and biological evaluation, provides a powerful strategy for optimizing the pharmacological properties of this class of compounds.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzo[b]thiophene-based molecules. By solving the Schrödinger equation within the framework of DFT, researchers can accurately predict a wide range of molecular characteristics.
Prediction of Geometrical Parameters and Electronic Properties
Quantum chemical calculations, particularly using DFT methods, allow for the precise prediction of the geometrical parameters of benzo[b]thiophene-3-sulfonic acid. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. For the parent benzo[b]thiophene, DFT studies have elucidated its planar geometry, which is crucial for its aromatic character. researchgate.net The introduction of a sulfonic acid group at the C-3 position is expected to influence the local geometry around this site.
The PubChem database provides some computed properties for this compound, as detailed in the table below. nih.gov
| Property | Value |
| Molecular Weight | 214.3 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 213.97583640 Da |
| Monoisotopic Mass | 213.97583640 Da |
| Topological Polar Surface Area | 65.4 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 280 |
These computed descriptors offer a preliminary understanding of the molecule's physical and chemical characteristics.
Furthermore, DFT calculations are instrumental in determining the electronic properties of this compound. The introduction of the electron-withdrawing sulfonic acid group significantly modulates the electronic structure of the benzo[b]thiophene core. mdpi.com This influences properties such as the dipole moment, polarizability, and the distribution of electron density within the molecule. researchgate.net Studies on related substituted benzothiophenes have shown that such modifications can tune the electronic and optical properties for applications in organic electronics. mdpi.compkusz.edu.cn
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity and electronic properties of molecules. bohrium.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. researchgate.netresearchgate.net
For benzo[b]thiophene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. researchgate.net The introduction of a sulfonic acid group, which is strongly electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO. This effect has been observed in computational studies of other benzothiophene (B83047) derivatives with electron-withdrawing substituents. mdpi.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and can lead to a red-shift in the absorption spectrum.
The following table presents representative HOMO, LUMO, and energy gap values for related benzo[b]thiophene derivatives, illustrating the impact of substitution on these electronic parameters.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,7-diBr-BTBT | -6.230 | -2.574 | 3.656 |
| 2,7-diBr-BTBTDO | -6.674 | -3.203 | 3.471 |
| 2,7-diBr-BTBTTO | -7.048 | -4.058 | 2.990 |
Data sourced from a study on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives. mdpi.com
Chemical Shift Prediction for Spectroscopic Characterization
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT, have become invaluable for predicting NMR chemical shifts. pdx.edu This technique allows for the theoretical calculation of ¹H, ¹³C, and other nuclei's NMR spectra, which can be compared with experimental data to confirm molecular structures. stolaf.edunorthwestern.edu
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, identifying transition states, and calculating reaction barriers, researchers can gain a detailed understanding of how a reaction proceeds. nih.gov
For benzo[b]thiophene derivatives, computational studies have been employed to investigate various reactions. For instance, the mechanism of synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has been suggested to proceed via a tandem radical addition-cyclization pathway. organic-chemistry.org Theoretical studies on the desulfurization and pyrolysis mechanisms of benzothiophene have also been conducted using DFT, providing insights into the bond-breaking and bond-forming processes at a molecular level. nih.govresearchgate.net These computational investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes. organic-chemistry.orgnih.govmdpi.comyoutube.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, typically a protein or enzyme. ekb.egconnectjournals.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. ias.ac.inresearchgate.netnih.gov
Derivatives of benzo[b]thiophene have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. researchgate.netnih.govresearchgate.net These studies have investigated the interactions of benzo[b]thiophene-based compounds with various biological targets, including enzymes and receptors implicated in cancer, microbial infections, and other diseases. ekb.egnih.govmdpi.com For example, docking studies have been performed on sulfonamide-containing heterocyclic compounds to understand their binding modes within the active sites of enzymes like dihydropteroate (B1496061) synthase. ekb.eg Although specific docking studies on this compound are not extensively reported, the general findings for related structures highlight the importance of the benzo[b]thiophene scaffold in establishing key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein. connectjournals.comias.ac.in
Exploration of Optoelectronic Properties and Photophysical Behavior
The unique electronic structure of benzo[b]thiophene and its derivatives makes them attractive candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com Computational studies play a vital role in exploring and predicting the optoelectronic and photophysical properties of these materials. bohrium.comitu.edu.tr
The introduction of substituents onto the benzo[b]thiophene core can significantly alter its photophysical properties, including absorption and emission wavelengths, and fluorescence quantum yields. rsc.org The sulfonic acid group, being a strong electron-withdrawing group, is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov In donor-π-acceptor systems, such modifications can lead to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra. researchgate.netitu.edu.trresearchgate.net Theoretical calculations, such as time-dependent DFT (TD-DFT), are employed to predict the electronic absorption spectra and to understand the nature of the electronic transitions involved. mdpi.comresearchgate.net These computational insights are essential for the rational design of new benzo[b]thiophene-based materials with tailored optoelectronic properties for specific technological applications. bohrium.comitu.edu.tr
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
¹H NMR Spectroscopy: The proton NMR spectrum of Benzo[b]thiophene-3-sulfonic acid would exhibit signals corresponding to the aromatic protons on the benzene (B151609) and thiophene (B33073) rings. The protons on the benzene ring (H-4, H-5, H-6, and H-7) would typically appear in the downfield region, likely between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the sulfonic acid group. The proton at the 2-position of the thiophene ring (H-2) would also be expected in the aromatic region and its chemical shift would be particularly sensitive to the substitution at the 3-position. For comparison, the protons of the parent benzo[b]thiophene molecule show signals at approximately δ 7.3-7.9 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would display eight distinct signals for the eight carbon atoms in the benzo[b]thiophene ring system. The carbon atom attached to the sulfonic acid group (C-3) would be significantly deshielded and is expected to appear at a downfield chemical shift. The other carbon signals would be assigned based on established data for benzo[b]thiophene derivatives. nih.govresearchgate.net
A summary of predicted ¹H NMR chemical shifts for the related compound, benzenesulfonic acid, is provided in the table below for comparative purposes. hmdb.ca
| Proton | Predicted Chemical Shift (ppm) in D₂O |
| H-2/H-6 | 7.89 |
| H-3/H-5 | 7.58 |
| H-4 | 7.57 |
This interactive data table presents predicted ¹H NMR data for benzenesulfonic acid.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural confirmation. The molecular weight of this compound is 214.26 g/mol . nih.govbldpharm.com
In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are detected. While a specific experimental mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the known behavior of benzo[b]thiophenes and sulfonic acids. nih.govnih.govresearchgate.net
Common fragmentation pathways for aromatic sulfonic acids involve the loss of SO₃ (80 Da) or the SO₂OH radical (81 Da). For benzo[b]thiophene derivatives, cleavage of the thiophene ring is a characteristic fragmentation route. nih.govnih.gov Therefore, the mass spectrum of this compound would likely show a prominent molecular ion peak at m/z 214. Subsequent fragmentation could lead to ions corresponding to the loss of the sulfonic acid group, resulting in a benzo[b]thienyl cation at m/z 133. Further fragmentation of the benzo[b]thienyl moiety could also be observed. nist.govresearchgate.net
The table below outlines the expected key ions in the mass spectrum of this compound.
| Ion | m/z (expected) | Identity |
| [M]⁺ | 214 | Molecular Ion |
| [M - SO₃]⁺ | 134 | Loss of sulfur trioxide |
| [M - SO₂OH]⁺ | 133 | Loss of sulfonic acid radical |
This interactive data table presents the predicted key ions in the mass spectrum of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the sulfonic acid group and the benzo[b]thiophene core. The key expected vibrational frequencies are:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the sulfonic acid.
S=O stretching: Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically appearing in the ranges of 1340-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively.
C-S stretching: A weaker absorption band associated with the thiophene ring.
Aromatic C-H stretching: Peaks above 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
For comparison, the IR spectrum of pyridine-3-sulfonic acid shows a strong band for νS-O at 1035 cm⁻¹. asianpubs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzo[b]thiophene chromophore. Thiophene and its derivatives typically exhibit strong absorption in the UV region. nii.ac.jpmdpi.com The presence of the sulfonic acid group may cause a slight shift in the absorption maxima compared to the parent benzo[b]thiophene. The spectrum would likely display multiple absorption bands corresponding to π-π* electronic transitions within the aromatic system.
Purity Assessment Methodologies
Ensuring the purity of a chemical compound is critical for its use in research and other applications. Several methodologies can be employed to assess the purity of this compound.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities. A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and an acid modifier like formic acid or trifluoroacetic acid), would likely be effective for analyzing the purity of this compound. The retention time of the main peak would correspond to the compound, and the area of any other peaks would indicate the level of impurities. Thin-layer chromatography (TLC) can also be used for a rapid qualitative assessment of purity. nih.govmdpi.com
Titration Methods: As a sulfonic acid, the purity of this compound can be determined by acid-base titration. core.ac.ukrsc.orgchempedia.info A known weight of the compound is dissolved in a suitable solvent (e.g., water or a non-aqueous solvent like acetone (B3395972) or isopropanol (B130326) if solubility in water is limited) and titrated with a standardized solution of a strong base, such as sodium hydroxide. core.ac.uk The endpoint can be detected using a pH meter (potentiometric titration) or a suitable indicator. core.ac.ukrsc.org This method provides a quantitative measure of the acidic content and can be used to calculate the purity of the sulfonic acid.
Filtration: For removing particulate impurities, especially in solution, filtration through a 0.2 µm filter is a recommended practice for sulfonic acid buffers. google.com
Applications in Materials Science Research
Utilization as Building Blocks for Organic Semiconductors
The benzo[b]thiophene core is a valuable building block for the creation of organic semiconductors. These materials are essential for next-generation electronics, offering advantages such as flexibility, low cost, and large-area fabrication. The electronic properties of benzo[b]thiophene can be finely tuned through chemical modification, and the introduction of a sulfonyl group at the C-3 position is a key strategy for this purpose. acs.org
Research has focused on synthesizing various substituted benzo[b]thiophenes to serve as the foundation for larger, π-conjugated systems. These systems often take the form of polymers or fused heteroacenes, where the benzo[b]thiophene unit is repeated or fused with other aromatic rings to enhance charge transport capabilities. The sulfonation of benzo[b]thiophene is a primary method for introducing functional groups. chemicalbook.comtnou.ac.in For instance, an electrochemical method has been developed for the synthesis of C-3-sulfonated benzothiophenes, which are valuable intermediates. acs.org This method allows for the creation of sulfonated benzothiophenes with various useful functional groups, proceeding through a tandem radical addition–cyclization pathway. acs.org
The table below summarizes research on benzo[b]thiophene derivatives used in organic semiconductors, highlighting the versatility of this structural motif.
| Derivative Type | Application | Key Findings |
| Fused Benzothiophenes | Organic Thin-Film Transistors (OTFTs) | Can be synthesized through diversity-oriented approaches, creating a wide range of substituted and hetero-fused analogues. researchgate.net |
| 2,3-Disubstituted Benzothiophenes | General Organic Semiconductors | Synthesized via electrophilic cyclization, allowing for the introduction of various functional groups with high yields. nih.gov |
| C-3 Sulfonated Benzothiophenes | Semiconductor Intermediates | Synthesized using green electrochemical methods, providing a route to functionalized building blocks. acs.org |
Integration into Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Materials
The inherent electronic and photophysical properties of the benzo[b]thiophene scaffold make it a promising component for materials used in OLEDs and organic photovoltaic (OPV) devices. nih.gov In these applications, the goal is to create materials that can efficiently emit light (in OLEDs) or convert light into electricity (in OPVs). Benzo[b]thiophene derivatives are incorporated into the design of light-emitting polymers, fluorescent dyes, and donor or acceptor materials for solar cells.
While Benzo[b]thiophene-3-sulfonic acid is not typically the final, active material, its role as a synthetic intermediate is critical. The sulfonic acid group can be converted into other functionalities, such as sulfonyl amides or esters, which can then be used to tune the material's properties, including its solubility, energy levels (HOMO/LUMO), and solid-state packing. These factors are all determinant for the performance of the final device.
The synthesis of complex benzo[b]thiophene derivatives for these applications is an active area of research. For example, acylhydrazone derivatives of benzo[b]thiophene have been synthesized and studied, demonstrating the scaffold's versatility for creating diverse molecular structures. nih.gov The table below presents examples of how benzo[b]thiophene derivatives are used in photovoltaic research, though direct use of the sulfonic acid is not specified in these examples.
| Derivative System | Application | Performance Metric | Reference |
| Benzo[b]thiophene Acylhydrazones | Antimicrobial Agents (Illustrates synthetic versatility) | MIC of 4 µg/mL against S. aureus | nih.gov |
| General Benzo[b]thiophene Derivatives | Organic Solar Cells, OLEDs | General class of materials noted for these applications | nih.gov |
Engineering of Fused Heteroacene Systems
Fused heteroacenes are a class of organic molecules where multiple aromatic or heterocyclic rings are fused together, creating extended π-conjugated systems. These materials are highly sought after for high-performance organic electronics due to their rigid, planar structures that facilitate efficient charge transport. Benzo[b]thiophene is an excellent starting point for the synthesis of sulfur-containing fused heteroacenes.
The functionalization of the benzo[b]thiophene core is the first step in building these larger structures. Sulfonation to produce this compound is a key reaction in this process, as the sulfonic acid group can direct further reactions or be transformed into a group that facilitates the fusion of additional rings. chemicalbook.comtnou.ac.in For example, the reaction of 2-lithiated benzo[b]thiophene with elemental sulfur can lead to sulfur-rich fused systems like pentathiepino[6,7-b]benzo[d]thiophene. nih.gov
The development of synthetic methods to create these complex molecules is a significant area of chemical research. Palladium-catalyzed reactions, for instance, have been employed to create multisubstituted benzo[b]thiophenes and their hetero-fused analogues in high yields. researchgate.net These methods provide access to a diverse library of building blocks that can be used to construct sophisticated fused heteroacene systems for advanced material applications.
| Synthetic Strategy | Resulting System | Potential Application | Reference |
| Palladium-Catalyzed Oxidative C-H Functionalization | Substituted Benzo[b]thiophenes and Thieno-fused Heterocycles | Organic Electronics | researchgate.net |
| Reaction with Elemental Sulfur | Pentathiepino[6,7-b]benzo[d]thiophene | Sulfur-rich Materials | nih.gov |
| Electrophilic Cyclization of Alkynylthioanisoles | 2,3-Disubstituted Benzo[b]thiophenes | Functional Materials | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The synthesis of benzo[b]thiophene derivatives has been a subject of intensive research, with numerous methods developed over the years. benthamdirect.com However, many classical approaches often involve harsh conditions or multi-step procedures. Future research must prioritize the development of more efficient and sustainable synthetic routes to Benzo[b]thiophene-3-sulfonic acid and its precursors.
Key areas for exploration include:
Transition-Metal-Catalyzed Cyclizations: Expanding on known palladium-catalyzed methods for constructing the benzo[b]thiophene core, future work could adapt these reactions for substrates amenable to direct sulfonation or for precursors already containing a masked sulfonic acid group. wikipedia.orgresearchgate.net
Environmentally Benign Methodologies: Research into green chemistry approaches, such as using modified montmorillonite (B579905) clay catalysts acs.org or electrophilic cyclization with sodium halides in ethanol, could lead to more sustainable production. nih.gov Adapting these facile, high-yield methods for the synthesis of sulfonic acid derivatives is a critical next step.
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| C-H Activation/Sulfonation | Reduces the need for pre-functionalized starting materials, improving atom economy. | Direct synthesis from simpler feedstocks. |
| Modified Clay Catalysis | Utilizes green, reusable catalysts for cyclization reactions. acs.org | Sustainable precursor synthesis. |
| Electrophilic Cyclization | Employs environmentally benign reagents and solvents like ethanol. nih.gov | High-yield synthesis of halogenated intermediates. |
| Flow Chemistry Synthesis | Offers enhanced control, safety, and scalability for industrial production. | Process optimization and scale-up. |
Advanced Functionalization Strategies at Diverse Positions of the Benzo[b]thiophene Scaffold
While the 3-position is occupied by the sulfonic acid group, the other positions on the benzo[b]thiophene ring system (C2, C4, C5, C6, and C7) are available for further modification. Advanced functionalization strategies are needed to create a diverse library of novel compounds based on the this compound core.
Future research should focus on:
Selective C-H Functionalization: Significant progress has been made in the direct C-H functionalization of benzo[b]thiophenes, particularly C-H arylation at the C3 position. exlibrisgroup.com A major future challenge is to develop methods for the highly regioselective C-H functionalization at other positions (e.g., C2 or the benzene (B151609) ring) on a scaffold already bearing a deactivating and sterically demanding sulfonic acid group at C3. Palladium-catalyzed oxidative C-H functionalization techniques could be adapted for this purpose. nih.govresearchgate.net
Halogenated Intermediates: Utilizing 3-halobenzo[b]thiophenes as precursors before sulfonation allows for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install diverse functionalities. nih.gov Subsequent sulfonation would yield a variety of functionalized this compound derivatives.
Diversity-Oriented Synthesis: Employing strategies that allow for the rapid assembly of multisubstituted benzo[b]thiophenes from simple precursors will be key to building libraries for high-throughput screening. nih.gov
| Functionalization Target | Method | Potential Outcome |
| C2-Position | Palladium-catalyzed cross-coupling from a 2-halo precursor. | Introduction of aryl, alkyl, or amino groups to modulate electronic properties. |
| C4, C5, C6, C7-Positions | Directed ortho-metalation or late-stage C-H functionalization. | Fine-tuning of solubility, lipophilicity, and biological target interactions. |
| Multiple Positions | Sequential cross-coupling and C-H activation reactions. | Creation of complex, three-dimensional structures with high molecular diversity. |
Deeper Computational Exploration of Reactive Intermediates and Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding molecular structure, electronic properties, and reaction pathways. tandfonline.comnih.gov Applying these methods to this compound can provide profound insights and guide experimental efforts.
Unexplored avenues include:
Modeling Reactive Intermediates: DFT calculations can be used to study the structure and stability of intermediates involved in the synthesis and functionalization of this compound. This includes modeling palladacycle intermediates in C-H activation reactions or intermediates in electrophilic substitution on the sulfonic acid-containing ring. researchgate.net
Predicting Physicochemical Properties: Computational studies can predict key properties such as HOMO-LUMO energy gaps, dipole moments, and electrostatic potential distributions. tandfonline.comresearchgate.netacs.org This information is crucial for designing derivatives with tailored electronic properties for applications in materials science.
Understanding Non-Covalent Interactions: The interplay of π-stacking, hydrogen bonding (from the sulfonic acid group), and other dispersion forces dictates the solid-state packing and self-assembly of these molecules. Dispersion-corrected DFT can be used to model dimers and larger aggregates, which is essential for predicting material properties. researchgate.net
Expanding the Scope of Structure-Activity Relationship Studies for Emerging Biological Targets
The benzo[b]thiophene core is present in drugs with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. nih.govnih.govrsc.orgnih.gov The unique polarity and hydrogen-bonding capability of the sulfonic acid group could lead to novel interactions with biological targets.
Future research should systematically:
Synthesize and Screen Libraries: Generate libraries of this compound derivatives with diverse functional groups at other positions of the scaffold.
Target Emerging Cancer Pathways: Evaluate derivatives as inhibitors of novel targets in oncology. For example, derivatives of the related benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have shown promise in targeting the RhoA/ROCK pathway, which is implicated in tumor metastasis. nih.gov The sulfonic acid analogues are unexplored in this context.
Investigate Antiangiogenic Potential: Certain 2,3-difunctionalized benzo[b]thiophene scaffolds have been identified as potent antiangiogenic agents that inhibit neovascularization by binding to VEGFR2. nih.gov Introducing a sulfonic acid group could enhance binding affinity or improve pharmacokinetic properties.
Combat Antimicrobial Resistance: Given that benzo[b]thiophene acylhydrazones have shown activity against multidrug-resistant Staphylococcus aureus, developing water-soluble sulfonic acid variants could be a promising strategy to tackle resistant bacterial strains. nih.gov
| Biological Target Class | Rationale for Exploration | Example from Benzo[b]thiophene Research |
| Protein Kinases | Scaffold is a common feature in kinase inhibitors. rsc.org | VEGFR2 inhibition by 2,3-difunctionalized derivatives. nih.gov |
| Cholinesterases | Potential application in neurodegenerative diseases. | Benzo[b]thiophene-chalcones show inhibitory activity. nih.gov |
| Rho GTPases | Novel targets for preventing cancer metastasis. | Inhibition of the RhoA/ROCK pathway. nih.gov |
| Microbial Enzymes | Urgent need for new antibiotics and antifungals. | Activity against multidrug-resistant S. aureus. nih.govnih.gov |
Investigation of this compound Derivatives in Catalysis and Advanced Materials
The applications of benzo[b]thiophenes in materials science, particularly in organic electronics, are well-documented. benthamdirect.commdpi.com The introduction of a strongly polar sulfonic acid group could unlock novel applications in catalysis and create materials with unique self-assembly and electronic properties.
Key research directions include:
Organic Semiconductors: While many benzo[b]thiophene derivatives are used as p-type semiconductors in organic thin-film transistors (OTFTs) rsc.orgrsc.org, the sulfonic acid moiety could be used to tune solubility for solution-processing, modify thin-film morphology, or even create n-type or ambipolar materials.
Self-Organizing Materials: Recent research has explored benzo[b]thiophene-based liquid crystals for high-frequency applications (GHz). bohrium.comresearchgate.net The sulfonic acid group could act as a powerful directing group for hydrogen-bond-driven self-assembly, leading to novel liquid crystalline phases or other ordered materials.
Solid Additives in Organic Solar Cells: Benzo[b]thiophene itself has been used as a volatile solid additive to improve the morphology and performance of organic solar cells. acs.orgacs.org Sulfonic acid derivatives could offer a non-volatile, permanent modification to the active layer, potentially improving charge transport and device stability.
Heterogeneous Catalysis: The sulfonic acid group is a well-known catalytic moiety. Tethering the this compound unit to a solid support could create novel, recyclable acid catalysts, with the benzo[b]thiophene core potentially influencing substrate interactions through π-stacking.
Q & A
Q. What are the optimal synthetic routes for Benzo[b]thiophene-3-sulfonic acid, and how does reaction regioselectivity influence product purity?
- Methodological Answer : The compound is synthesized via sulfonation of benzo[b]thiophene using pyridine-sulfur trioxide (pyridine-SO₃) under anhydrous conditions. The reaction favors the 3-position due to electronic and steric factors, yielding ~70–80% of the 3-sulfonic acid isomer, with minor 2-sulfonic acid byproducts . Key parameters include maintaining a temperature of 80–100°C and avoiding moisture to prevent side reactions. Purification involves recrystallization or column chromatography to isolate the major product. Confirm regioselectivity using ¹H NMR (e.g., characteristic aromatic proton shifts at δ 8.2–8.5 ppm for the 3-position) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- NMR : ¹H and ¹³C NMR identify proton environments and confirm sulfonic acid substitution (e.g., downfield shifts due to electron-withdrawing -SO₃H groups).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ ion at m/z 212.01 for C₈H₅O₃S₂⁻).
- FT-IR : Detect sulfonic acid O-H stretches (~2500–3500 cm⁻¹) and S=O vibrations (~1030–1200 cm⁻¹).
- Computational Modeling : Density Functional Theory (DFT) predicts electronic distribution and reactivity sites .
Advanced Research Questions
Q. What mechanisms explain the regioselectivity of sulfonation in benzo[b]thiophene derivatives, and how can competing pathways be controlled?
- Methodological Answer : The 3-position is favored due to resonance stabilization of the sulfonic acid group, where the sulfur atom’s lone pairs interact with the aromatic π-system. Competing 2-substitution may arise from kinetic control under harsher conditions (e.g., excess SO₃). To suppress byproducts:
- Use milder reagents (e.g., pyridine-SO₃ instead of fuming H₂SO₄).
- Monitor reaction progress via TLC or in-situ IR.
- Optimize solvent polarity (e.g., dichloromethane or chlorobenzene) to stabilize intermediates .
Q. How does this compound behave under varying pH and temperature conditions, and what degradation pathways are relevant?
- Methodological Answer :
- pH Stability : The sulfonic acid group (pKa ~1–2) ensures high solubility and stability in acidic conditions. Above pH 5, partial deprotonation may occur, altering reactivity.
- Thermal Stability : Decomposition begins at ~200°C, forming sulfur oxides and char. Store at ambient temperatures in dry, inert environments to prevent hydrolysis or oxidation .
- Degradation Studies : Use accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify breakdown products like benzo[b]thiophene or sulfone derivatives .
Q. What strategies resolve contradictions in reported reaction yields for sulfonation of benzo[b]thiophene derivatives?
- Methodological Answer : Discrepancies often stem from:
- Impurity Profiles : Trace moisture or oxidizing agents can reduce yields. Use Karl Fischer titration to ensure solvent dryness.
- Analytical Variability : Standardize quantification methods (e.g., qNMR with an internal standard like 1,3,5-trimethoxybenzene).
- Reagent Quality : Source pyridine-SO₃ from suppliers with ≥98% purity and verify via FT-IR .
Q. How can this compound be functionalized for applications in materials science or drug design?
- Methodological Answer :
- Derivatization : React the sulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate, enabling nucleophilic substitutions (e.g., amidation, esterification).
- Coordination Chemistry : Use as a ligand for metal-organic frameworks (MOFs) via sulfonate-metal interactions (e.g., with Cu²⁺ or Fe³⁺).
- Biological Applications : Modify into prodrugs by conjugating with amines or alcohols to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
